2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O/c1-24-11-14(10-23-24)13-5-12(7-21-9-13)8-22-18(25)6-15-16(19)3-2-4-17(15)20/h2-5,7,9-11H,6,8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLPOBVQQQOHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is . It features a chloro-fluorophenyl moiety linked to a pyrazole-pyridine structure via an acetamide functional group. The presence of these functional groups is critical for its biological activity.
Research indicates that this compound may act through multiple pathways:
- Inhibition of Kinases : The pyrazole moiety is known to interact with various kinases, potentially inhibiting their activity, which is crucial in cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, possibly by inhibiting cyclooxygenase enzymes or other inflammatory mediators.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro:
| Inflammatory Model | Effect | Reference |
|---|---|---|
| LPS-induced inflammation | Significant reduction in pro-inflammatory cytokines | |
| TNF-alpha stimulated cells | Decreased expression of NF-kB target genes |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole and phenyl rings significantly affect the biological activity. For example:
- Substituting different halogens on the phenyl ring enhances potency against specific cancer cell lines.
- Alterations to the acetamide group can improve selectivity for certain kinase targets.
Case Studies
-
Case Study 1: Breast Cancer Treatment
- A study involving MCF7 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers such as caspase activation.
-
Case Study 2: Lung Cancer
- In A549 cells, the compound not only inhibited proliferation but also caused significant cell cycle arrest at the G1 phase, suggesting a potential role in preventing tumor growth.
Comparison with Similar Compounds
Metazachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide)
Dimethachlor (2-Chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide)
- Structural Differences : Features a methoxyethyl chain instead of the pyridine-pyrazole substituent.
- Functional Impact : The methoxyethyl group increases solubility but may reduce target-binding affinity compared to the rigid pyridine-pyrazole system in the target compound .
- Application : Selective herbicide for controlling weeds in legumes .
Pharmaceutical Analogues
Nevirapine Intermediate (2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide)
- Structural Differences : Contains a pyridinecarboxamide core with chloro and methyl substituents but lacks the fluorophenyl and pyrazole groups.
- Functional Impact : The absence of fluorine reduces metabolic stability, while the simpler structure may limit kinase inhibition profiles compared to the target compound .
- Application : Intermediate in antiretroviral drug synthesis .
Example 83 (Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid)
- Structural Differences: Incorporates a chromenone ring and pyrazolo-pyrimidine system instead of the acetamide backbone.
- Functional Impact : The extended π-system in Example 83 enhances fluorescence properties, which are absent in the target compound. However, the acetamide structure of the target may improve pharmacokinetics .
- Data : Melting point (302–304°C) and molecular weight (571.2 g/mol) suggest higher thermal stability than the target compound .
Data Table: Key Comparisons
Research Findings
- Substituent Effects: The chloro-fluorophenyl group in the target compound improves oxidative metabolism resistance compared to non-fluorinated analogues like metazachlor .
- Heterocyclic Advantages : The pyridine-pyrazole system enhances π-π stacking interactions with biological targets, a feature absent in dimethachlor’s methoxyethyl chain .
- Thermal Stability: Example 83’s higher melting point (302–304°C) suggests that chromenone hybrids may outperform acetamides in high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
